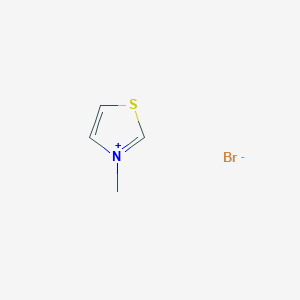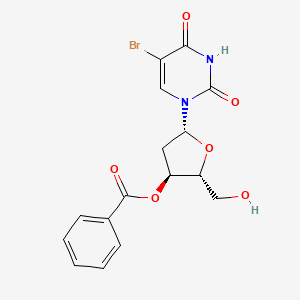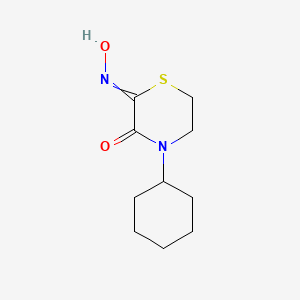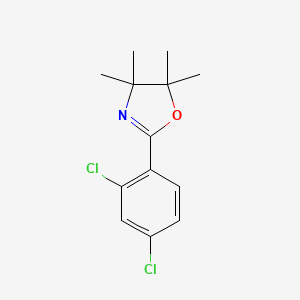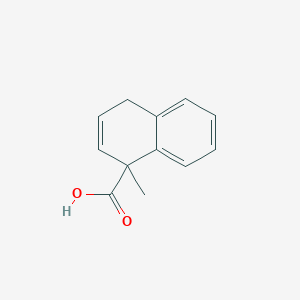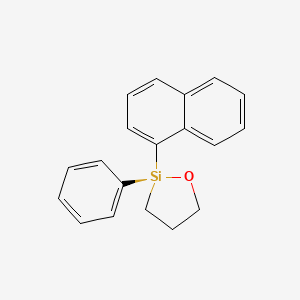![molecular formula C38H26O5 B14505880 [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] CAS No. 63347-89-7](/img/structure/B14505880.png)
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] is a complex organic compound with a molecular formula of C38H26O5. This compound consists of 26 hydrogen atoms, 38 carbon atoms, and 5 oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
Compared to similar compounds, [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in certain applications, such as the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
63347-89-7 |
|---|---|
Formule moléculaire |
C38H26O5 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
[4-[4-(4-phenoxybenzoyl)phenoxy]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O5/c39-37(27-11-19-33(20-12-27)41-31-7-3-1-4-8-31)29-15-23-35(24-16-29)43-36-25-17-30(18-26-36)38(40)28-13-21-34(22-14-28)42-32-9-5-2-6-10-32/h1-26H |
Clé InChI |
IWCKQKYUVSDWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


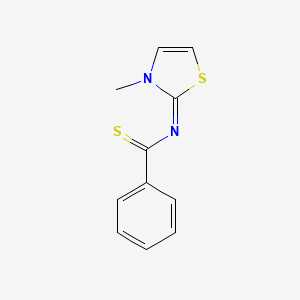

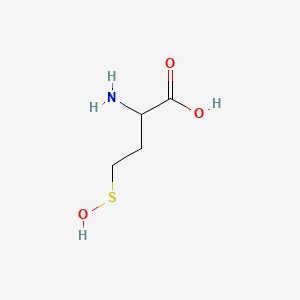
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
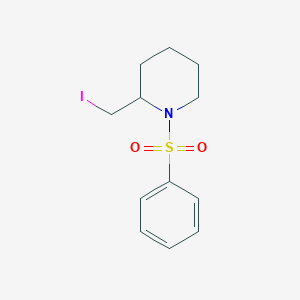
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
